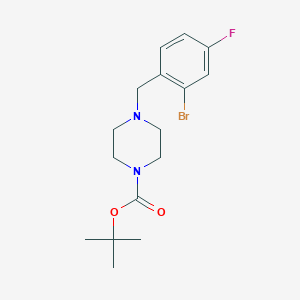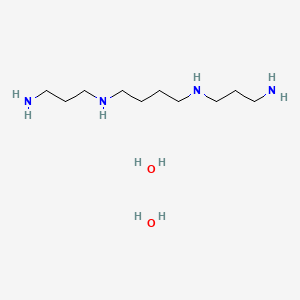
Spermine dihydrate
Vue d'ensemble
Description
Spermine is a biogenic polyamine that is ubiquitous in living organisms, ranging from animals and plants to fungi and certain bacteria . It plays a crucial role in cellular processes, including DNA stabilization and protection against oxidative damage . Spermine is synthesized by spermine synthase, an aminopropyltransferase that transfers the aminopropyl moiety from decarboxylated S-adenosylmethionine to spermidine .
Synthesis Analysis
The synthesis of spermine involves the enzyme spermine synthase, which has been structurally characterized to reveal its dimeric nature and the presence of three distinct domains within each monomer . The active site is located in the C-terminal domain, and the enzyme's activity is dependent on dimerization, which is mediated by interactions between the N-terminal domains . Solid-phase chemistry has also been utilized to synthesize symmetrical spermine conjugates, demonstrating the versatility of spermine in chemical synthesis .
Molecular Structure Analysis
The molecular structure of spermine has been elucidated through crystallography. Spermine tetrahydrochloride crystals revealed that the spermine molecule is not planar, with certain carbon-nitrogen bonds adopting gauche conformations . The structure of spermine phosphate hexahydrate from neutron diffraction data at 125 K showed that the spermine cation can be described as a single rigid segment, with substantial libration around its long axis .
Chemical Reactions Analysis
Spermine participates in various biochemical reactions. It has been found to inhibit carbonic anhydrases by anchoring to the zinc-coordinated water molecule, which is a novel mechanism of enzyme inhibition . Additionally, spermine is involved in the first step of deoxyhypusine synthesis, where it is cleaved to provide the 4-aminobutyl moiety for the modification of a lysine residue in eukaryotic translation initiation factor 4D .
Physical and Chemical Properties Analysis
Spermine's physical properties, such as its ability to form stable hydrogen bonds with chloride ions, have been observed in its crystal structures . Its chemical properties include the ability to quench singlet molecular oxygen, thereby protecting DNA from oxidative damage . The binding of spermine to tRNA has been shown to stabilize its conformation, suggesting a role in the biological activity of tRNA .
Applications De Recherche Scientifique
1. Regulating Drought Stress Responses in Plants
- Summary of the Application: Spermine (Spm) has been shown to protect plants from a variety of environmental insults, including drought . Drought stress increases endogenous Spm in plants and exogenous application of Spm improves the plants’ ability to tolerate drought stress .
- Methods of Application or Experimental Procedures: The application involves treating plants with exogenous Spm. This treatment has been shown to enhance antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and create tolerance for drought-induced oxidative stress .
2. RNA Interference (RNAi) in Human Cells
- Summary of the Application: Small interfering RNA (siRNA) can trigger RNA interference (RNAi) to therapeutically silence disease-related genes in human cells .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The approval of siRNA therapeutics by the FDA in recent years generated a new hope in novel and efficient siRNA therapeutics .
3. Inhibition of Ethylene Production in Maize Under Drought Stress
- Summary of the Application: The application of spermine effectively inhibited ethylene production in maize under drought stress . Brassinosteroids are phytohormones which contribute to robust plant growth and development and participate in biotic and abiotic stress modulations either individually or in combination with other phytohormones, such as ABA, auxin, cytokinins .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The results show that the application of spermine effectively inhibited ethylene production in maize under drought stress .
4. Potential Role in Cancer Treatment
- Summary of the Application: Studies have demonstrated the prognostic value of DiAcSpm in lung cancer, colorectal cancer and breast cancer . Spermine level changes in different human cancers and the possible applications of spermine in cancer treatment regimes in a clinical setup .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The results suggest that spermine has potential applications in cancer treatment regimes .
5. siRNA Delivery
- Summary of the Application: Spermine-based amphiphilic poly (β-amino ester)s have been synthesized for siRNA delivery . Small interfering RNA (siRNA) can trigger RNA interference (RNAi) to therapeutically silence disease-related genes in human cells .
- Methods of Application or Experimental Procedures: The polymer encapsulated siRNA quantitatively from N/P 5 on as assessed by fluorescence intercalation while maintaining optimal polyplex sizes and zeta potentials . Biocompatibility and cellular delivery efficacy were also higher than those of the commonly used cationic, hyperbranched polymer polyethylenimine (PEI, 25 kDa) .
- Results or Outcomes: Optimized formulations mediated around 90% gene silencing in enhanced green fluorescence protein expressing H1299 cells (H1299-eGFP) as determined by flow cytometry .
6. Interaction with Other Molecules
- Summary of the Application: Spermine interacts with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene, to coordinate the reactions necessary for developing drought tolerance .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The results show that the application of spermine effectively inhibited ethylene production in maize under drought stress .
Safety And Hazards
Propriétés
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.2H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;/h13-14H,1-12H2;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNRSMVAYLLBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610069 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spermine dihydrate | |
CAS RN |
403982-64-9 | |
| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 403982-64-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




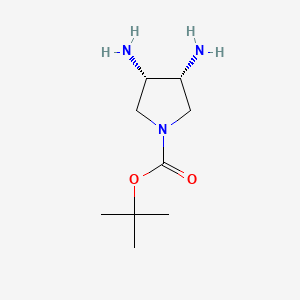

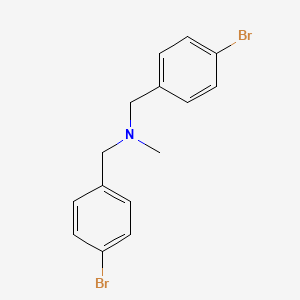
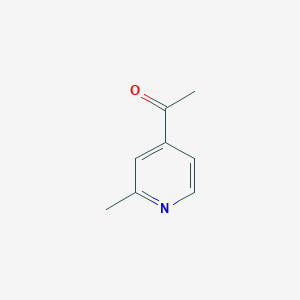

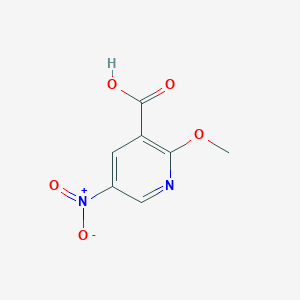
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)

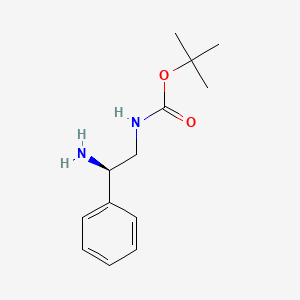
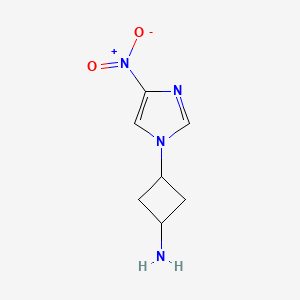
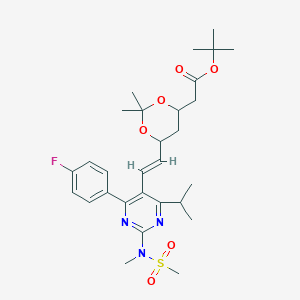
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)
